molecular formula C5H6ClN3O B2646650 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 165114-19-2

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B2646650
CAS No.: 165114-19-2
M. Wt: 159.57
InChI Key: XGIXFEXYUXMYAL-UHFFFAOYSA-N
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Description

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of functional groups such as an amino group, a chloro group, a methyl group, and a carbaldehyde group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-chloro-1-methylimidazole with formylating agents can yield the desired carbaldehyde derivative. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-amino-4-chloro-1-methyl-1H-imidazole-5-carboxylic acid.

    Reduction: 2-amino-4-chloro-1-methyl-1H-imidazole-5-methanol.

    Substitution: 2-amino-4-substituted-1-methyl-1H-imidazole-5-carbaldehyde.

Scientific Research Applications

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The presence of the chloro and amino groups enhances its binding affinity to the target enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-chloro-1H-imidazole-5-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.

    2-amino-1-methyl-1H-imidazole-5-carbaldehyde: Lacks the chloro group, which may reduce its potential as an enzyme inhibitor.

    4-chloro-1-methyl-1H-imidazole-5-carbaldehyde: Lacks the amino group, which may affect its ability to form hydrogen bonds with biological targets.

Uniqueness

2-amino-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde is unique due to the combination of functional groups that provide a balance of reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-5-chloro-3-methylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-3(2-10)4(6)8-5(9)7/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIXFEXYUXMYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1N)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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